molecular formula C13H17ClFN3 B3031031 1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride CAS No. 129014-50-2

1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride

Cat. No. B3031031
CAS RN: 129014-50-2
M. Wt: 269.74 g/mol
InChI Key: UEVCMJAWMVYUAG-UHFFFAOYSA-N
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Description

1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride is not fully understood. However, it has been reported to act as a selective inhibitor of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammation. It has also been reported to act as a partial agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been reported to exhibit analgesic effects in animal models of pain. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride in lab experiments is its potential as a therapeutic agent for various diseases. In addition, it has been reported to exhibit low toxicity and good pharmacokinetic properties. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride. One area of interest is the development of more efficient synthesis methods for this compound. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry. Furthermore, there is a need for more studies to investigate the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. In addition, it has also been studied for its potential as an analgesic, anti-anxiety, and anti-depressant agent.

properties

IUPAC Name

6-fluoro-1-methyl-3-piperidin-4-ylindazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3.ClH/c1-17-12-8-10(14)2-3-11(12)13(16-17)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVCMJAWMVYUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=N1)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554737
Record name 6-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129014-50-2
Record name 6-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 16.8 g of 3-(1-acetyl-4-piperidinyl)-6-fluoro-1-methyl-1H-indazole and 100 ml of 6N hydrochloric acid was heated under reflux for 4 hrs. The solution was cooled in an ice bath, 50% aqueous sodium hydroxide was added, dropwise, with stirring and the mixture was extracted with ethyl acetate. Concentration of the organic extract gave an oil. The oil was dissolved in ethyl acetate and a saturated solution of ethyl acetate-hydrogen chloride was added. The salt was recrystallized twice from trichloromethane-ether and then from isopropanol (charcoal) to yield 3.0 g (21%) of product, mp 256°-258° C.
Name
3-(1-acetyl-4-piperidinyl)-6-fluoro-1-methyl-1H-indazole
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
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0 (± 1) mol
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Yield
21%

Synthesis routes and methods II

Procedure details

A solution of 16.8 g of 3-(1-acetyl-4-piperidinyl)-6-fluoro-1-methyl-1H-indazole and 100 ml of 6 N heated under reflux for 4 hrs. The solution was cooled in an ice bath, 50% aqueous sodium hydroxide was added, dropwise, with stirring and the mixture was extracted with ethyl acetate. Concentration of the organic extract gave an oil. The oil was dissolved in ethyl acetate and a saturated solution of ethyl acetate-hydrogen chloride was added. The salt was recrystallized twice from trichloromethane-ether and then from isopropanol (charcoal) to yield 3.0 g (21%) of product, mp 256°-258° C.
Name
3-(1-acetyl-4-piperidinyl)-6-fluoro-1-methyl-1H-indazole
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride
Reactant of Route 2
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride
Reactant of Route 3
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride
Reactant of Route 4
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride
Reactant of Route 5
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride
Reactant of Route 6
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride

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